molecular formula C8H14N2S B3058983 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 933707-22-3

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B3058983
CAS No.: 933707-22-3
M. Wt: 170.28 g/mol
InChI Key: LREHYSNVFRWIKM-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C 8 H 14 N 2 S and a molecular weight of 170.28 g/mol . Its structure features a thiazole ring—a heterocycle common in pharmaceuticals and bioactive molecules—substituted with an isopropyl group at the 2-position and a chiral 1-aminoethyl group at the 4-position . The SMILES notation for the compound is CC(C)C1=NC(=CS1)C(C)N, and it is assigned the PubChem CID 21667605 . This amine is a key synthetic intermediate for exploring novel chemical entities, particularly in medicinal chemistry. Researchers value it for constructing more complex molecules; for instance, its dihydrochloride salt (CAS 1306603-67-7) is a related derivative available for experimental work . Its structure is analogous to other bioactive thiazole-containing amines, such as 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine, suggesting potential utility in developing ligands for biological targets or as a precursor for synthesizing compound libraries . The compound's predicted physicochemical properties, including a collision cross-section of 137.4 Ų for the [M+H]+ adduct, can aid in its identification and characterization during analytical studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in various fields, including organic synthesis, drug discovery, and chemical biology.

Properties

IUPAC Name

1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5(2)8-10-7(4-11-8)6(3)9/h4-6H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHYSNVFRWIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238118
Record name α-Methyl-2-(1-methylethyl)-4-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933707-22-3
Record name α-Methyl-2-(1-methylethyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933707-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-2-(1-methylethyl)-4-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation or amination reactions introduce the ethanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound (C₈H₁₄N₂S) contains two key reactive sites:

  • Primary amine group : Participates in nucleophilic reactions (e.g., alkylation, acylation, Schiff base formation).

  • Thiazole ring : Supports electrophilic substitution at C5 and coordination via nitrogen/sulfur atoms .

Key structural data :

PropertyValueSource
Molecular weight170.28 g/mol
SMILESCC(C)C1=NC(=CS1)C(C)N
Storage conditions4°C (liquid form)

Nucleophilic Reactions at the Amine Group

The primary amine undergoes characteristic reactions under controlled conditions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane at 0–5°C to form amides. Yields exceed 80% when using triethylamine as a base.

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux (Δ = 78°C), producing imines. Reaction progress is pH-dependent, with optimal results at pH 7–8.

Representative reaction :
Thiazole ethylamine+RCHORCH N Thiazole ethyl+H2O\text{Thiazole ethylamine}+\text{RCHO}\rightarrow \text{RCH N Thiazole ethyl}+\text{H}_2\text{O}

Thiazole Ring Reactivity

The heterocycle participates in metal coordination and electrophilic substitution:

Electrophilic Aromatic Substitution

  • Nitration : Occurs at C5 using HNO₃/H₂SO₄ at 0°C (50% yield).

  • Halogenation : Bromine in acetic acid substitutes C5 at 25°C.

Coordination Chemistry

The thiazole nitrogen and sulfur atoms bind transition metals. Mn(II) complexes derived from similar thiazoles show catalytic activity in alkane oxidations (up to 970 turnovers) .

Comparative catalytic activity :

Metal CenterReaction TypeTurnover Number (TON)
Mn(II)Alkane oxidation970
Pd(II)Olefin epoxidation1000

Redox Reactions

The thiazole sulfur participates in oxidation pathways:

  • Peracid oxidation : Converts thiazole to thiazole-S-oxide derivatives at −20°C .

  • Catalytic dehydrogenation : Mn complexes facilitate H₂O2-mediated oxidations with acetic acid additives .

Critical factors :

  • Temperature control (−20°C to 25°C) prevents ring decomposition .

  • Acidic conditions (pH 4–6) stabilize intermediates during redox processes.

Stability Considerations

Reaction design must account for:

  • Thermal sensitivity : Decomposition observed >80°C.

  • pH limitations : Amine protonation below pH 6 reduces nucleophilicity .

Optimized reaction matrix :

ParameterOptimal Range
Temperature0–25°C
pH6–8 (aqueous)
SolventEtOH/DCM

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information specifically focused on the applications of "1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine" with detailed data tables and case studies. However, the search results do provide some relevant information regarding the compound and related research areas:

Basic Information and Chemical Properties:

  • IUPAC Name: 1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine
  • Other Names: 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
  • Molecular Formula: C8H14N2SC_8H_{14}N_2S
  • Molecular Weight: 170.28
  • Physical Form: liquid
  • Storage Temperature: 4 °C

Related Compounds and Research Areas:

  • The compound 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, which is related to the query compound, has a molecular weight of 243.20 g/mol .
  • 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for anti-fibrosis activity, with some compounds showing potential as anti-fibrotic drugs . These compounds inhibited collagen expression and hydroxyproline content in cell culture .
  • Other research involves the design and development of COX-II inhibitors, with studies reporting on pyrazole derivatives with anti-inflammatory properties .
  • Thiazole derivatives, a structural component of the query compound, are mentioned in the context of highly potent and selective inhibitors of CDK4 and CDK6 .
  • Dietary compounds have been reported to have anticancer properties by exhibiting inhibition of essential pathways and important factors in cancer pathogenesis .

Additional Information:

  • The compound is available for purchase from chemical vendors .
  • Safety data is not readily available online, and an SDS should be requested from the supplier .

Mechanism of Action

The mechanism of action of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ethanamine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Positional Isomers and Thiazole Derivatives

2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
  • Structure : This positional isomer swaps the substituents, with propan-2-yl at position 4 and ethanamine at position 2 of the thiazole ring.
2-(1,3-Thiazol-4-yl)ethan-1-amine (QH-8847)
  • Structure : Lacks the propan-2-yl group, simplifying the molecule.
  • Molecular Weight : 141.21 g/mol (CAS: 7728-74-7).
  • Applications : Thiazole-ethylamine scaffolds are common in drug discovery for their hydrogen-bonding capabilities .
2-(Thiazol-5-yl)ethanamine dihydrochloride (QP-9327)
  • Structure : Substitutes thiazole at position 5 instead of 4.
  • Molecular Weight : 193.69 g/mol (as dihydrochloride salt).
  • Properties : Increased polarity due to hydrochloride salt formation, enhancing aqueous solubility .
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine
  • Structure : Replaces propan-2-yl with a phenyl group.
  • Molecular Weight : 204.28 g/mol (CAS: 395070-20-9).
  • Significance : Aromatic phenyl groups may enhance π-π stacking interactions in biological targets .

Heterocyclic Variants

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
  • Structure : Replaces thiazole with a pyrazole ring.
  • Molecular Weight : 153.23 g/mol (CAS: 1007459-53-1).
  • Properties : Pyrazole’s nitrogen-rich structure may improve metabolic stability compared to thiazole .
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
  • Structure : Oxadiazole replaces thiazole, with a propan-2-yl-phenyl substituent.
  • Molecular Weight : 231.3 g/mol (CAS: 937666-06-3).
  • Electronic Effects : Oxadiazole’s electron-deficient nature could influence binding affinity in enzyme inhibition .

Structural and Functional Data

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine Thiazole Propan-2-yl (C2), Ethanamine (C4) 170.28 Moderate polarity, potential H-bond donor/acceptor
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine Thiazole Propan-2-yl (C4), Ethanamine (C2) 170.28 Positional isomerism may affect pharmacokinetics
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Thiazole Phenyl (C4), Ethanamine (C4) 204.28 Enhanced aromatic interactions
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Pyrazole Propan-2-yl (N1), Ethanamine (C4) 153.23 Higher metabolic stability
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine Oxadiazole Propan-2-yl-phenyl (C3), Ethanamine (C5) 231.3 Electron-deficient core for targeted binding

Biological Activity

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, also known by its IUPAC name 1-(2-isopropyl-1,3-thiazol-4-yl)ethylamine, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluations, and various applications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₄N₂S
Molecular Weight170.28 g/mol
CAS Number933707-22-3
AppearanceLiquid
Storage Temperature4°C

Synthesis

The synthesis of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves the reaction of isopropylthiazole with appropriate amine derivatives. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Recent studies have reported significant antimicrobial activity associated with thiazole derivatives. For instance, compounds similar to 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial properties .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer's. Research indicates that thiazole derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

Research Findings:
A study highlighted that certain thiazole-based compounds exhibited IC50 values as low as 2.7 µM for acetylcholinesterase inhibition . This suggests that 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine could be a candidate for further development in neuropharmacology.

Toxicity and Safety

Safety data for this compound is limited; however, it is classified under hazardous materials due to potential skin and respiratory irritations. Proper handling and safety measures are recommended during laboratory use .

Q & A

Basic Question :

  • NMR analysis : Compare experimental 1H^1H and 13C^{13}C NMR spectra with simulated data from computational tools (e.g., Gaussian). For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while the propan-2-yl group shows distinct splitting patterns .
  • Mass spectrometry : Confirm molecular weight (e.g., 183.25 g/mol for analogous thiazol-2-amine derivatives) and fragmentation patterns .

Advanced Question :

  • X-ray crystallography : Resolve stereochemical uncertainties by comparing experimental crystal structures with database entries (e.g., CCDC) .
  • In silico modeling : Use tools like AutoDock to predict binding conformations if the compound is bioactive, as seen in docking studies of thiazole-triazole hybrids .

What strategies are effective for purifying 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, and how can purity be validated?

Basic Question :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1) for intermediate purification .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data for thiazole derivatives .

Advanced Question :

  • HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to detect trace impurities (<0.1%) in final products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and confirm the absence of solvent residues .

How can researchers address contradictions in reported biological activities of thiazole-amine derivatives?

Basic Question :

  • Standardized assays : Replicate studies under controlled conditions (e.g., MIC values for anti-tubercular activity) to minimize variability .
  • Structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., fluorophenyl vs. methyl groups) .

Advanced Question :

  • Meta-analysis : Pool data from multiple studies to identify structure-activity relationships (SARs), accounting for assay conditions (e.g., pH, cell lines) .
  • Mechanistic studies : Use knockout models or enzymatic assays to validate target engagement, as seen in benzimidazole-thiazole hybrids .

What computational tools are recommended for predicting the reactivity and stability of this compound?

Basic Question :

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps using Gaussian or ORCA to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous or lipid environments .

Advanced Question :

  • Reaction path search algorithms : Apply GRRM or AFIR methods to explore possible degradation pathways or byproduct formation .
  • Machine learning (ML) : Train models on thiazole reaction datasets to predict optimal synthetic conditions (e.g., temperature, catalysts) .

How can researchers design experiments to explore the compound’s potential in material science or catalysis?

Advanced Question :

  • Coordination chemistry : Screen for metal-binding affinity (e.g., with Cu2+^{2+} or Fe3+^{3+}) using UV-Vis titration, as demonstrated for similar thiazole ligands .
  • Catalytic activity : Test its role as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing yields with/without the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 2
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1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

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